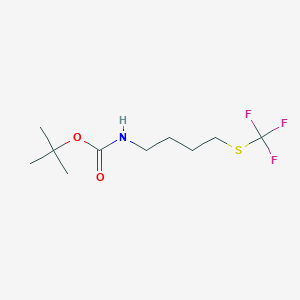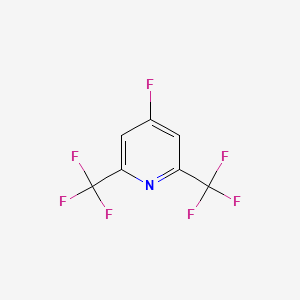
4-Fluoro-2,6-bis-trifluoromethyl-pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-2,6-bis-trifluoromethyl-pyridine is a fluorinated pyridine derivative. The presence of fluorine atoms in its structure imparts unique physical and chemical properties, making it valuable in various scientific and industrial applications. This compound is characterized by its high thermal stability, resistance to oxidation, and significant electronegativity due to the trifluoromethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2,6-bis-trifluoromethyl-pyridine typically involves the introduction of fluorine atoms into the pyridine ring. One common method is the nucleophilic substitution reaction, where a fluorine-containing reagent reacts with a pyridine derivative. For example, the reaction of 2,6-dichloropyridine with a fluorinating agent such as potassium fluoride can yield the desired compound .
Industrial Production Methods
Industrial production of this compound often employs advanced fluorination techniques to ensure high yield and purity. The use of metal catalysts, such as palladium or nickel, can enhance the efficiency of the fluorination process. Additionally, the reaction conditions, including temperature and pressure, are carefully controlled to optimize the production .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2,6-bis-trifluoromethyl-pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding dihydropyridine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Amino or thiol-substituted pyridine derivatives.
Oxidation: Pyridine N-oxides.
Reduction: Dihydropyridine derivatives.
Scientific Research Applications
4-Fluoro-2,6-bis-trifluoromethyl-pyridine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Fluoro-2,6-bis-trifluoromethyl-pyridine is primarily attributed to its ability to interact with biological targets through its fluorine atoms. The electronegativity of fluorine enhances the compound’s binding affinity to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of specific biochemical pathways, making the compound a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-(trifluoromethyl)pyridine
- 4-(Trifluoromethyl)pyridine
- 2-Chloro-4-(trifluoromethyl)pyridine
Uniqueness
4-Fluoro-2,6-bis-trifluoromethyl-pyridine is unique due to the presence of two trifluoromethyl groups at the 2 and 6 positions of the pyridine ring. This structural feature imparts higher thermal stability and resistance to metabolic degradation compared to similar compounds. Additionally, the presence of the fluorine atom at the 4 position enhances its reactivity in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C7H2F7N |
|---|---|
Molecular Weight |
233.09 g/mol |
IUPAC Name |
4-fluoro-2,6-bis(trifluoromethyl)pyridine |
InChI |
InChI=1S/C7H2F7N/c8-3-1-4(6(9,10)11)15-5(2-3)7(12,13)14/h1-2H |
InChI Key |
ZHYWJGFDWAVKHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1C(F)(F)F)C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



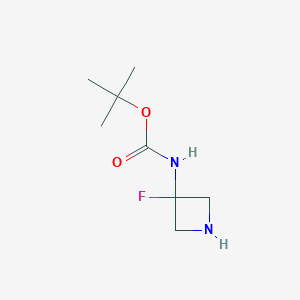
![6-Methoxy-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B11761407.png)
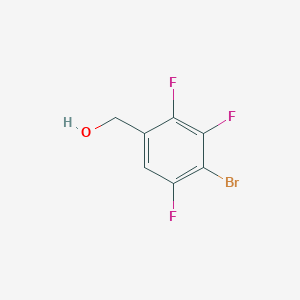
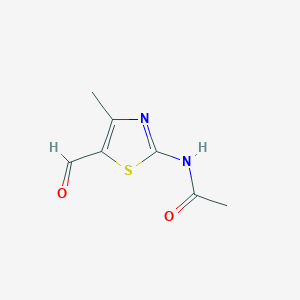
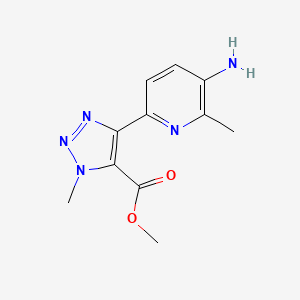

![3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)aniline](/img/structure/B11761421.png)
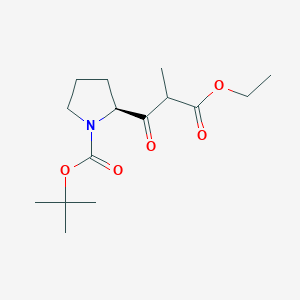
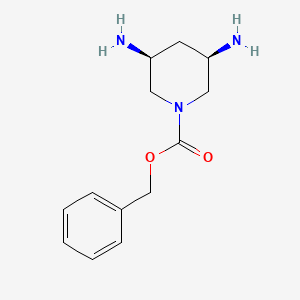
![3-methyl-7-sulfanyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one; pyridine](/img/structure/B11761435.png)
![N-[5-Chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B11761439.png)
